4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
Description
4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a synthetic organic compound belonging to the pyrimidine family This compound is characterized by its complex structure, which includes a fluorobenzyl group, a methylphenyl group, and a methylthio group attached to a pyrimidine ring
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylamino]-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4S/c1-13-3-7-15(8-4-13)18-17(11-22)19(25-20(24-18)26-2)23-12-14-5-9-16(21)10-6-14/h3-10H,12H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIMGLWKWSPYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NCC3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 4-fluorobenzylamine.
Addition of the Methylphenyl Group: The methylphenyl group is added through a Friedel-Crafts alkylation reaction.
Incorporation of the Methylthio Group: The methylthio group is incorporated using a thiolation reaction with a suitable thiol reagent.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential tyrosine kinase inhibitor, particularly targeting the epidermal growth factor receptor (EGFR) in cancer cells.
Biological Research: The compound is used to investigate cellular signaling pathways and the mechanisms of cancer cell proliferation and apoptosis.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a reference compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves inhibition of tyrosine kinase activity. The compound binds to the ATP-binding site of the epidermal growth factor receptor (EGFR), preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cancer cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another tyrosine kinase inhibitor targeting EGFR.
Gefitinib: A similar compound used in the treatment of non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.
Uniqueness
4-{[(4-FLUOROPHENYL)METHYL]AMINO}-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for EGFR. This results in improved efficacy and reduced side effects compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
